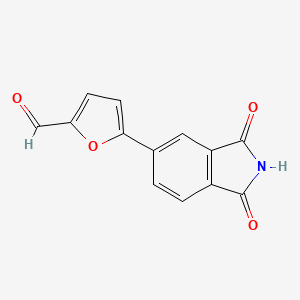

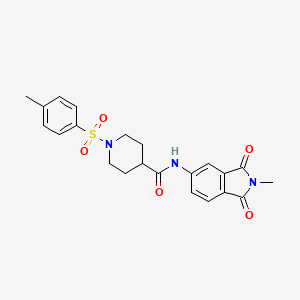

Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- is a chemical compound that belongs to the class of isoindole derivatives. It has been found to have potential applications in the field of scientific research, particularly in the areas of drug discovery and development. The purpose of

Aplicaciones Científicas De Investigación

Chemical Reactions and Properties

Formylation vs. Alkylation : Isoindole-1,3(2H)-dione derivatives are involved in reactions like formylation and alkylation. One study examined 2,2'-(Formamidedi-1,2-ethanediyl)bis[1H-isoindole-1,3-(2H)-dione] as a product of formylation reaction, demonstrating more efficiency compared to base-promoted alkylation (Barrett, Kahwa, & Williams, 1996).

Structural Rearrangement in Synthesis : Diketopyrrolopyrroles with isoindole derivatives undergo structural rearrangement, producing chromophores like furo[2,3-f]isoindole-5,8-diones. These have significant photophysical properties and potential applications in dye synthesis (Vakuliuk et al., 2017).

Palladium-Catalyzed Reduction : Studies on palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles (isoindolines) showed that certain isoindoline derivatives could be reduced to tetrahydro-2H-isoindoles (Hou et al., 2007).

Biological and Medicinal Applications

Anticancer Activity : Isoindole-1,3(2H)-dione derivatives have shown anticancer activity against various cancer cell lines, with the activity depending on different substituents attached to the compound. This has implications for developing new anticancer drugs (Tan et al., 2020).

Xanthine Oxidase Inhibition : Certain isoindole-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, an enzyme associated with gout and hyperuricemia. This research contributes to the understanding of potential therapeutic applications (Gunduğdu et al., 2020).

Serotonin Receptor Affinity and Phosphodiesterase Inhibition : Isoindole-1,3-dione derivatives have been studied for their affinity to serotonin receptors and inhibition of phosphodiesterase 10A, suggesting potential use in antipsychotic therapies (Czopek et al., 2020).

Optical Properties and Synthesis

Optical Properties : Isoindole-1,3-dione compounds have been synthesized and their optical properties, such as absorbance and refractive index, have been studied, indicating potential applications in material science (Tan et al., 2018).

Facile Synthesis Methods : Research has developed facile methods for synthesizing 1H-isoindole-1,3(2H)-diones, which can be beneficial in pharmaceutical and chemical industries (Nikpour, Kazemi, & Sheikh, 2006).

Propiedades

IUPAC Name |

5-(1,3-dioxoisoindol-5-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO4/c15-6-8-2-4-11(18-8)7-1-3-9-10(5-7)13(17)14-12(9)16/h1-6H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAOIUUAKIHRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2472574.png)

![2-[(4S)-2-oxo-1,3-oxazolidin-4-yl]acetic Acid](/img/structure/B2472577.png)

![2-[(2-Cyclopropylphenyl)methyl]piperidine](/img/structure/B2472578.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2472580.png)

![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2472581.png)

![N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472586.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B2472588.png)

![4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2472594.png)